![molecular formula C17H26N2O3S B216268 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide
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Overview
Description
2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide, also known as MS-275 or entinostat, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression. MS-275 has been shown to have potential therapeutic applications in the treatment of cancer, neurological disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide involves the inhibition of HDACs, which leads to an increase in histone acetylation and changes in gene expression. This can result in the activation of tumor suppressor genes, the inhibition of oncogenes, and the induction of apoptosis in cancer cells. In neurological research, the inhibition of HDACs has been shown to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to have several biochemical and physiological effects. In cancer research, 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to induce cell cycle arrest and apoptosis, as well as sensitize cancer cells to other chemotherapy agents. In neurological research, 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to enhance memory and cognitive function, as well as have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in lab experiments include its potency and selectivity as an HDAC inhibitor, as well as its potential therapeutic applications in cancer and neurological research. However, limitations of using 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide include its potential toxicity and the need for further studies to determine optimal dosing and treatment regimens.
Future Directions
There are several future directions for research on 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide. In cancer research, further studies are needed to determine the optimal dosing and treatment regimens for 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in combination with other chemotherapy agents. In neurological research, further studies are needed to determine the potential therapeutic applications of 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies are needed to determine the potential side effects and toxicity of 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide in humans.
Synthesis Methods
The synthesis of 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide involves several steps, including the reaction of 4-methyl-1-piperidine with p-toluenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide. The synthesis of 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been optimized to produce high yields and purity for use in research studies.
Scientific Research Applications
2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been extensively studied for its potential therapeutic applications. In cancer research, 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, prostate, and lung cancer. 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has also been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
In neurological research, 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and stroke. 2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
properties
Product Name |
2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide |
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Molecular Formula |
C17H26N2O3S |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2,2-dimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide |
InChI |
InChI=1S/C17H26N2O3S/c1-13-9-11-19(12-10-13)23(21,22)15-7-5-14(6-8-15)18-16(20)17(2,3)4/h5-8,13H,9-12H2,1-4H3,(H,18,20) |
InChI Key |
GHVSKAKMLZEOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
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